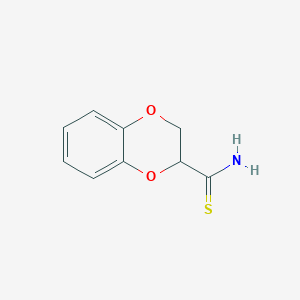

2,3-二氢-1,4-苯并二氧杂环己烷-2-甲酰硫代胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

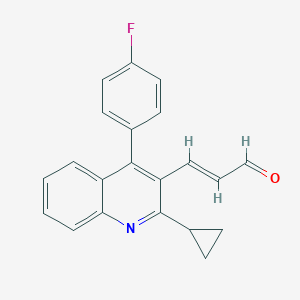

“2,3-Dihydro-1,4-benzodioxine-2-carbothioamide” is a chemical compound with the molecular formula C9H9NO2S . It is a derivative of 1,4-Benzodioxin, which is a bicyclic compound consisting of a benzene ring fused to a 1,4-dioxin .

Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes, which are extensively utilized in diverse medicinal substances and bioactive natural compounds, has been reported . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels . Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1,4-benzodioxine-2-carbothioamide” is based on the 1,4-Benzodioxin structure, which is a bicyclic compound consisting of a benzene ring fused to a 1,4-dioxin . The compound has a carbothioamide group attached to it .科学研究应用

抗癌研究

2,3-二氢-1,4-苯并二氧杂环己烷-2-甲酰硫代胺: 衍生物因其作为抗癌剂的潜力而受到研究。该化合物与癌症通路相关的生物靶标相互作用的能力使其成为药物开发的候选者。 研究集中在合成可以作为参与癌细胞增殖的特定酶或受体的抑制剂的衍生物 .

PARP1 抑制 DNA 修复

该化合物已被确定为聚(ADP-核糖)聚合酶 1 (PARP1) 的潜在抑制剂,这是一种参与 DNA 修复的酶。 抑制 PARP1 可能成为癌症治疗的一种策略,因为它可能阻止癌细胞修复其 DNA,导致细胞死亡 .

安全和危害

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

It’s known that 1,4-benzodioxane derivatives have displayed intriguing characteristics as α- or β-blocking agents . They have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .

Mode of Action

It’s known that the absolute configuration of the c2 stereo centroid of benzodioxane greatly influences its biological activity .

Biochemical Pathways

It’s known that 1,4-benzodioxane derivatives have been associated with various biological activities, including α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .

Pharmacokinetics

The synthesis of enantiomerically enriched 1,4-benzodioxanes has been reported, which could potentially influence the bioavailability of the compound .

Result of Action

It’s known that 1,4-benzodioxane derivatives have displayed intriguing characteristics as α- or β-blocking agents .

Action Environment

The effect of temperature and cosolvent concentration on the kinetic resolution of a similar compound, 1,4-benzodioxane-2-carboxylic acid methyl ester, has been investigated .

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHVHNZPAGHKKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381265 |

Source

|

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26660760 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

147031-85-4 |

Source

|

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)